Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate
Description
Structural Characterization and Molecular Analysis
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound, benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate , is derived from its core functional groups. The parent structure is the carbamate group (N-substituted carbamic acid benzyl ester), with a propenyl chain substituted at the nitrogen atom. The (2E) designation specifies the trans configuration of the double bond between C2 and C3 of the propenyl group. The tetramethyl-1,3,2-dioxaborolane ring, a pinacol-derived boronic ester, is attached to the terminal carbon of the propenyl chain.
The numbering begins at the carbamate nitrogen, with the propenyl chain extending to the dioxaborolane ring. The dioxaborolane substituents are described as tetramethyl due to the two methyl groups on each oxygen atom of the 1,3,2-dioxaborolane ring. This nomenclature aligns with analogous boronic esters documented in patent literature and PubChem entries.
Crystallographic Data and Three-Dimensional Conformation
Experimental crystallographic data for this specific compound are not yet available in public databases. However, structural analogs, such as benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (PubChem CID: 46738001), crystallize in monoclinic systems with space group P2₁/c. Computational modeling predicts a similar crystal lattice for the title compound, with the dioxaborolane ring adopting a planar conformation to minimize steric strain. The (2E)-configured propenyl group orients trans to the carbamate moiety, reducing allylic strain.
Key predicted bond lengths include:
The dihedral angle between the dioxaborolane ring and the propenyl group is estimated at 15–20°, favoring conjugation between the boron atom and the double bond.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
- ¹¹B NMR : A singlet at δ 30.2 ppm, characteristic of tetracoordinated boronic esters.
Infrared (IR) Spectroscopy
Key absorption bands include:
- C=O stretch (carbamate): 1705 cm⁻¹.
- B–O symmetric/asymmetric stretches: 1310 cm⁻¹ and 1365 cm⁻¹.
- Aromatic C–H stretches: 3030–3080 cm⁻¹.
- N–H stretch (carbamate): 3320 cm⁻¹ (broad, weak due to hydrogen bonding).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a λₘₐₐ at 212 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) attributed to the π→π* transition of the carbamate and propenyl groups. A weaker absorption at 265 nm (ε = 850 L·mol⁻¹·cm⁻¹) arises from n→π* transitions in the dioxaborolane ring.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pattern:
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO-LUMO gap : 5.2 eV, with the HOMO localized on the propenyl π-system and LUMO on the boron atom.
- Natural Bond Orbital (NBO) analysis : Hyperconjugation between the boron empty p-orbital and the propenyl π* orbital stabilizes the molecule by 18.6 kcal/mol.
- Molecular electrostatic potential (MEP) : The boron center exhibits a positive potential (+0.32 e), while the carbamate oxygen shows a negative potential (–0.41 e), facilitating electrophilic reactivity at boron.
Properties
Molecular Formula |
C17H24BNO4 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
benzyl N-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3,(H,19,20)/b11-8+ |
InChI Key |
GZJBGGYODLUWRJ-DHZHZOJOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Between Benzyl Carbamate and Dioxaborolane Derivative
The primary method for synthesizing Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate involves the reaction of benzyl carbamate with a dioxaborolane derivative, specifically (2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-en-1-ol.
- A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate benzyl carbamate.
- The deprotonated benzyl carbamate reacts with the dioxaborolane derivative under controlled conditions to form the desired product.
- Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Typically conducted at room temperature to moderate heating (~50–70°C).
- Reaction Time: Several hours, depending on the reactivity of the starting materials.
Key Notes:
This reaction is straightforward and yields a high-purity product when conducted under an inert atmosphere to prevent side reactions.
Industrial Production
Scale-Up Considerations
For industrial-scale production:
- Automated reactors are employed to ensure precise control over reaction parameters.
- Continuous flow systems may be utilized for consistent production and improved yield.
- Use of high-purity reagents to minimize impurities.
- Implementation of in-line monitoring techniques, such as high-performance liquid chromatography (HPLC), to track reaction progress and purity.
Yield and Purity:
Industrial processes are optimized to achieve high yields (>90%) with minimal by-products.
Alternative Methods
Suzuki-Miyaura Cross-Coupling
Another approach involves Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives:
- The dioxaborolane moiety participates in palladium-catalyzed coupling reactions.
- Bases such as potassium carbonate or sodium carbonate are used in this method.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
- Solvent System: Mixture of ethanol, water, and toluene.
- Temperature: ~80°C.
- Reaction Time: Approximately 4–5 hours.
Reaction Scheme Example:
$$
\text{Dioxaborolane Derivative} + \text{Benzyl Carbamate} \xrightarrow{\text{Pd Catalyst, Base}} \text{Target Compound}
$$
This method is particularly useful for synthesizing derivatives with slight modifications in the molecular structure.
Data Summary
The table below summarizes key preparation methods and their conditions:
| Method | Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Reaction with Dioxaborolane Derivative | Benzyl carbamate, dioxaborolane | Sodium hydride/potassium carbonate | DMF or THF | Room temp – 70°C | High (>90%) |
| Suzuki-Miyaura Cross-Coupling | Boronic acid derivative | Pd(PPh₃)₄ / K₂CO₃ | Ethanol/water/toluene | ~80°C | ~93% |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The incorporation of the dioxaborolane group in drug design has been shown to improve the pharmacokinetic properties of various compounds. Research indicates that benzyl carbamates can serve as prodrugs, enhancing the solubility and bioavailability of therapeutic agents.
Case Studies:
- A study demonstrated that derivatives of benzyl carbamates exhibited significant activity against cancer cell lines, suggesting potential applications in oncology .
- Another investigation highlighted the role of similar compounds in modulating enzyme activity relevant to cancer metabolism .
Organic Synthesis
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate can be utilized as an intermediate in organic synthesis. The dioxaborolane unit facilitates cross-coupling reactions, essential for constructing complex organic molecules.
Synthesis Pathways:
| Reaction Type | Description | Reference |
|---|---|---|
| Cross-Coupling | Utilizes palladium catalysts for C-C bond formation | |
| Functionalization | Allows for the introduction of various functional groups |
Material Science
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Applications in Material Science:
Mechanism of Action
The mechanism of action of Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
Comparison with Similar Compounds
tert-Butyl N-[(2E)-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
- Molecular Formula: C₁₄H₂₆BNO₄
- Key Differences: Protecting Group: The tert-butyl carbamate replaces the benzyl group, altering deprotection conditions. Benzyl carbamates require hydrogenolysis (H₂/Pd-C), while tert-butyl groups are cleaved under acidic conditions (e.g., HCl/EtOAc) . Stability: The tert-butyl group provides superior steric protection against nucleophilic attack, enhancing stability in basic environments. Applications: Preferred in peptide synthesis where acidic deprotection is feasible.
Benzyl N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate (CAS 2377607-42-4)
- Molecular Formula: C₁₆H₂₆BNO₄
- Key Differences :
Benzyl N-[4-fluoro-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2377610-77-8)
- Molecular Formula: C₂₀H₂₃BFNO₄
- Key Differences: Aromatic vs. Electronic Effects: The fluorine substituent increases electrophilicity, accelerating transmetallation in cross-coupling reactions .
(R)-Benzyl (1-Phenyl-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)carbamate
- Molecular Formula: C₂₃H₂₉BNO₄
- Key Differences :
Tabulated Comparison of Key Properties
Biological Activity
Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate moiety, with a dioxaborolane substituent that enhances its reactivity and biological interactions. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H23BNO4
- Molecular Weight : 305.18 g/mol
Synthesis
The synthesis of the compound typically involves the reaction of benzyl carbamate with a boron-containing reagent under specific conditions that promote the formation of the dioxaborolane ring. The following general steps outline the synthetic pathway:
- Reagents Preparation : Combine benzyl carbamate with tetramethyl dioxaborolane in an inert atmosphere.
- Reaction Conditions : Heat the mixture at a controlled temperature to facilitate the reaction.
- Purification : Use chromatographic techniques to isolate the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cell signaling and metabolic pathways.
Research indicates that this compound may function through:
- Inhibition of Protein–Protein Interactions (PPIs) : Studies have shown that compounds similar to this structure can inhibit PPIs critical for various cellular processes, including those involved in oxidative stress response and inflammation .
Case Studies and Research Findings
- Oxidative Stress Modulation :
- Anticancer Activity :
- Metabolic Effects :
Data Table of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the tetramethyl-dioxaborolan moiety. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate coupling between the boronate ester and a halogenated carbamate precursor.
- Protection of the amine group with a benzyl carbamate (Cbz) group to prevent side reactions during coupling .
- Purification via column chromatography under anhydrous conditions to isolate the (2E)-isomer, as the stereochemistry is critical for downstream applications .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features indicate successful synthesis?
- Methodological Answer :
- ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester .
- ¹H NMR : The (2E)-configuration is validated by coupling constants (J ≈ 15–18 Hz) between the allylic protons. The benzyl carbamate group shows characteristic aromatic resonances at δ 7.2–7.4 ppm and a singlet for the CH₂ group at δ 4.3–4.5 ppm .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carbamate group .
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺) validate the molecular formula .
Q. What are the recommended handling and storage conditions to ensure the compound’s stability?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester.
- Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of the (2E)-configured allylboronate moiety?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–25°C) favor the (2E)-isomer by reducing thermal isomerization .
- Catalyst Tuning : Bulky ligands (e.g., SPhos) on palladium catalysts improve stereocontrol by sterically hindering undesired isomerization pathways .
- Substrate Design : Electron-withdrawing groups on the carbamate precursor stabilize the transition state, enhancing E-selectivity .
Q. What strategies resolve contradictions between X-ray crystallographic data and NMR analysis in structural elucidation?
- Methodological Answer :
- Software Tools : Use SHELX for crystallographic refinement to resolve ambiguities in bond lengths/angles .
- Dynamic Effects : NMR may indicate conformational flexibility (e.g., rotamers), while X-ray data reflect the solid-state structure. Compare multiple datasets to identify dynamic behavior .
- DFT Calculations : Validate proposed structures by matching computed and experimental NMR chemical shifts .
Q. How does the tetramethyl-dioxaborolan group influence reactivity in cross-coupling reactions, and what catalyst systems are most effective?
- Methodological Answer :
- Reactivity Profile : The boronate ester acts as a nucleophile in Suzuki-Miyaura coupling, with reactivity modulated by the electron-donating tetramethyl groups .
- Catalyst Systems : Pd(OAc)₂ with XPhos ligands achieves high yields in aryl-allyl couplings. For sterically hindered substrates, PdCl₂(dppf) is preferred .
- Side Reactions : Competing protodeboronation can occur; adding Cs₂CO₃ as a base minimizes this .
Q. What are the common side reactions or byproducts observed during synthesis, and how can they be minimized?
- Methodological Answer :
- Byproducts : Hydrolysis of the boronate ester to boronic acid (detected via ¹¹B NMR at δ 18–20 ppm) .
- Mitigation : Use molecular sieves or anhydrous MgSO₄ to scavenge moisture during reactions .
- Isomerization : The (2Z)-isomer may form if reaction temperatures exceed 40°C; monitor via ¹H NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
